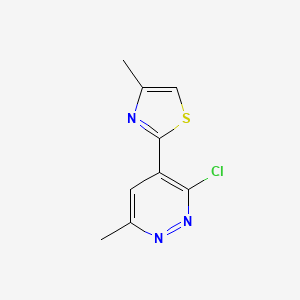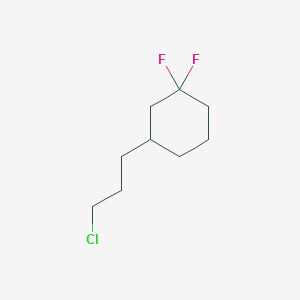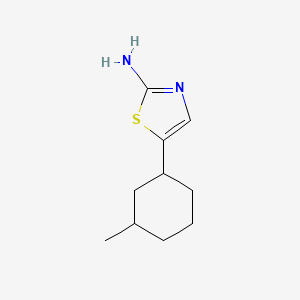
1-(1-Aminocyclopropyl)-3-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclopropyl)-3-methylpentan-2-one is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane ring fused to an amino group, which imparts distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-(1-Aminocyclopropyl)-3-methylpentan-2-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(1-Aminocyclopropyl)-3-methylpentan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for studying enzyme-catalyzed reactions and metabolic pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis. Industrial applications include its use in the production of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 1-(1-Aminocyclopropyl)-3-methylpentan-2-one involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, influencing various biochemical processes. For example, it may modulate enzyme activity or interact with receptors to trigger downstream effects. The exact molecular targets and pathways depend on the specific context and application .
Comparaison Avec Des Composés Similaires
1-(1-Aminocyclopropyl)-3-methylpentan-2-one can be compared with other similar compounds, such as 1-aminocyclopropane-1-carboxylic acid and (1-aminocyclopropyl)phosphonic acids These compounds share the cyclopropane ring structure but differ in their functional groups and overall chemical properties
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-(1-aminocyclopropyl)-3-methylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-3-7(2)8(11)6-9(10)4-5-9/h7H,3-6,10H2,1-2H3 |
Clé InChI |
ICSKHQAJFGHYNV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)CC1(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)
![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)




![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)





